2-Cyclobutylpiperazine;dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-Cyclobutylpiperazine;dihydrochloride, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives have been studied extensively . For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 2-Cyclobutylpiperazine;dihydrochloride can be determined using various analytical techniques. These properties include hydrophobicity, ionization, hydrogen bond donors, and efficient use of chemical structure .Scientific Research Applications
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . As a result, numerous methods have been reported for the synthesis of substituted piperazines .
The recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
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Pharmaceuticals
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Synthetic Chemistry
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Antimicrobial Polymers
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Catalysis
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Ionic Liquids
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Preparation of Substituted Piperazines
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Synthesis of Thienopyridines
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Metal Organic Frameworks (MOFs)
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Antidepressants and Antipsychotics
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Anxiolytic, Antiviral, Cardioprotective, Anticancer, and Antidepressant Properties
Future Directions
Piperazine-based compounds are gaining prominence in today’s research due to their wide range of biological and pharmaceutical activity . They find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties. They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) . Future research will likely continue to explore the synthesis and application of different piperazine derivatives and their metal complexes .
properties
IUPAC Name |
2-cyclobutylpiperazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-7(3-1)8-6-9-4-5-10-8;;/h7-10H,1-6H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWHIVSYYLXQHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CNCCN2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutylpiperazine;dihydrochloride |
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